2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
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Overview
Description
2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a bromine atom at the 2-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain signaling pathways.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid largely depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors involved in critical signaling pathways. For example, it could inhibit the fibroblast growth factor receptor (FGFR) pathway, which is implicated in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of substituents.
Indole derivatives: Indoles are structurally related and also exhibit a wide range of biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar fused ring system and are studied for their biological activities.
Uniqueness
2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to the specific positioning of the bromine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-6-4(11-7)1-2-5(10-6)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
RCAUPIWJZQAAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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